molecular formula C17H16N4O3S B8525796 3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-

3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-

Cat. No. B8525796
M. Wt: 356.4 g/mol
InChI Key: GQNGNWZDMPHRIQ-UHFFFAOYSA-N
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Patent
US08889718B2

Procedure details

In a manner similar to that in Example 1, by using nicotinoyl chloride hydrochloride (356 mg, 2.00 mmol) in place of isonicotinoyl chloride hydrochloride and using 2-amino-4-(2-furyl)-5-morpholinothiazole (251 mg, 1.00 mmol) obtained in Step 1 of Example 29 in place of Compound a obtained in Reference Example 1, the entitled Compound 31 (216 mg, 61%) was obtained.
Name
nicotinoyl chloride hydrochloride
Quantity
356 mg
Type
reactant
Reaction Step One
Name
2-amino-4-(2-furyl)-5-morpholinothiazole
Quantity
251 mg
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.[NH2:11][C:12]1[S:13][C:14]([N:22]2[CH2:27][CH2:26][O:25][CH2:24][CH2:23]2)=[C:15]([C:17]2[O:18][CH:19]=[CH:20][CH:21]=2)[N:16]=1>>[O:18]1[CH:19]=[CH:20][CH:21]=[C:17]1[C:15]1[N:16]=[C:12]([NH:11][C:2]([C:3]2[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=2)=[O:9])[S:13][C:14]=1[N:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1 |f:0.1|

Inputs

Step One
Name
nicotinoyl chloride hydrochloride
Quantity
356 mg
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Step Two
Name
2-amino-4-(2-furyl)-5-morpholinothiazole
Quantity
251 mg
Type
reactant
Smiles
NC=1SC(=C(N1)C=1OC=CC1)N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a obtained in Reference Example 1

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C=1N=C(SC1N1CCOCC1)NC(=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 216 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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